2-(4-Fluorophenoxy)acetohydrazide

Description

Significance of Hydrazide Scaffolds in Medicinal Chemistry and Agrochemicals

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. mdpi.com This structural motif is of paramount importance in the fields of medicinal chemistry and agrochemicals due to its ability to act as a versatile scaffold for the synthesis of a wide array of biologically active molecules. mdpi.commdpi.com The presence of both a nucleophilic amino group and a carbonyl group allows hydrazides to readily undergo a variety of chemical transformations, leading to the formation of diverse heterocyclic systems such as oxadiazoles, pyrazoles, and triazoles. mdpi.com These heterocyclic compounds are known to exhibit a broad spectrum of pharmacological activities.

In medicinal chemistry, the hydrazide scaffold is a key component in numerous drugs and drug candidates. rjptonline.org Derivatives of hydrazides have been shown to possess a wide range of therapeutic properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. mdpi.comnih.govresearchgate.net The ability of the hydrazide group to form hydrogen bonds and coordinate with metal ions is often crucial for their biological function, allowing them to interact with specific enzymes and receptors within the body.

The significance of hydrazides extends to the agrochemical industry as well. Hydrazide derivatives have been investigated for their potential as herbicides, fungicides, and insecticides. mdpi.comrjptonline.org For instance, certain hydrazide compounds have shown phytotoxic activity, making them candidates for weed control. nih.govresearchgate.net The acyl hydrazone fragment, a common derivative of hydrazides, is considered a promising component in pesticide development due to the presence of oxygen and nitrogen atoms that can form hydrogen bonds, enhancing their affinity for biological targets in pests and pathogens. researchgate.net

Overview of 2-(4-Fluorophenoxy)acetohydrazide as a Versatile Synthetic Intermediate

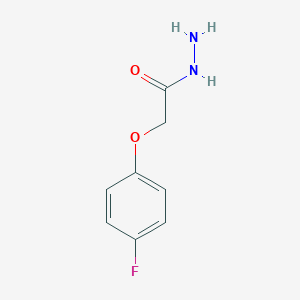

This compound, with the chemical formula (C₆H₄F)OCH₂CONHNH₂, is a prime example of a hydrazide that serves as a highly adaptable starting material in organic synthesis. avantorsciences.com Its structure incorporates a 4-fluorophenoxy group attached to an acetohydrazide backbone. The presence of the fluorine atom is particularly noteworthy as it can enhance the metabolic stability and binding affinity of resulting derivatives.

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules. The hydrazide functional group is highly reactive and can participate in a variety of chemical reactions. For instance, it readily condenses with aldehydes and ketones to form hydrazones, a class of compounds with extensive biological applications. mdpi.com Furthermore, the hydrazide moiety can be cyclized with various reagents to generate a wide range of heterocyclic compounds. mdpi.com

The synthesis of this compound itself is a relatively straightforward process, typically involving the reaction of ethyl 4-fluorophenoxyacetate with hydrazine (B178648) hydrate (B1144303). This accessibility, coupled with its reactive nature, makes it an attractive building block for chemists seeking to create novel compounds with tailored properties.

Scope and Research Trajectories for this compound

The research landscape for this compound is broad and continues to expand. Current and future research trajectories are largely focused on leveraging its synthetic versatility to explore new chemical space and identify novel bioactive compounds.

A major area of investigation involves the synthesis of a diverse library of derivatives by modifying the core structure of this compound. This includes reacting the hydrazide with a wide variety of aldehydes and ketones to produce a range of Schiff bases (hydrazones). derpharmachemica.com These derivatives are then screened for a multitude of biological activities.

The exploration of the biological potential of these derivatives is a key research focus. Scientists are investigating the antimicrobial properties of compounds derived from this compound against various bacterial and fungal strains. derpharmachemica.comnih.gov Additionally, there is significant interest in their potential as anticancer, anti-inflammatory, and antioxidant agents. researchgate.net The ability of the core structure to interact with biological targets like enzymes and proteins is a driving force behind this research.

Furthermore, the application of this compound in the development of new agrochemicals remains a promising avenue. Research is ongoing to synthesize and evaluate derivatives for their herbicidal, fungicidal, and insecticidal activities. nih.govresearchgate.net The goal is to develop more effective and environmentally benign crop protection agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIHQPCBPNHCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352852 | |

| Record name | 2-(4-fluorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-62-8 | |

| Record name | 2-(4-fluorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenoxyacetic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-(4-Fluorophenoxy)acetohydrazide

The synthesis of this compound is a well-established process that begins with the derivatization of 2-(4-Fluorophenoxy)acetic acid or proceeds through an ester intermediate. These routes are efficient and scalable, providing a reliable source of the target hydrazide for further chemical modification.

A primary route to this compound involves the initial synthesis of its corresponding carboxylic acid, 2-(4-Fluorophenoxy)acetic acid. This precursor is typically prepared through the reaction of 4-fluorophenol (B42351) with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. The resulting ester, ethyl 2-(4-fluorophenoxy)acetate, is then hydrolyzed to yield 2-(4-Fluorophenoxy)acetic acid.

While direct conversion of the carboxylic acid to the hydrazide is possible, the more common and efficient laboratory and industrial-scale synthesis proceeds through the ester intermediate, as detailed in the following section.

The most prevalent method for synthesizing this compound involves the hydrazinolysis of an ester precursor, typically ethyl 2-(4-fluorophenoxy)acetate. niscpr.res.in This reaction is carried out by treating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent such as ethanol (B145695). The process is generally high-yielding, with reported yields in the range of 75-80%. The use of a slight excess of hydrazine hydrate helps to ensure the complete conversion of the ester.

Table 1: Synthesis of this compound from Ethyl 2-(4-Fluorophenoxy)acetate

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |

| Ethyl 2-(4-fluorophenoxy)acetate | Hydrazine Hydrate | Ethanol | Reflux | 75-80% |

Synthesis of Novel Derivatives from this compound

The presence of the reactive hydrazide functional group makes this compound a valuable starting material for the synthesis of a wide array of novel derivatives. These transformations often involve condensation reactions with various electrophilic partners.

Thiosemicarbazide (B42300) derivatives of this compound are readily prepared by reacting the hydrazide with various isothiocyanates. nih.govmdpi.com This reaction is typically performed in a suitable solvent like methanol (B129727) and involves heating the reaction mixture to facilitate the condensation. nih.gov A range of substituted isothiocyanates can be employed, leading to a library of novel thiosemicarbazide derivatives. The yields for these reactions are generally good, reported to be in the range of 62-80%. nih.gov The formation of the thiosemicarbazide is confirmed by spectroscopic methods, with characteristic signals for the NH and C=S groups observed in NMR and IR spectra, respectively. nih.gov

Table 2: Synthesis of Thiosemicarbazide Derivatives

| Starting Material | Reagent | Solvent | Yield |

| This compound | Phenyl isothiocyanate | Methanol | 62-80% nih.gov |

| This compound | 2-Chlorophenyl isothiocyanate | Methanol | 62-80% nih.gov |

| This compound | 4-Chlorophenyl isothiocyanate | Methanol | 62-80% nih.gov |

In a similar fashion to thiosemicarbazide synthesis, semicarbazide (B1199961) derivatives can be obtained by reacting this compound with isocyanates. nih.gov The reaction conditions are analogous, typically involving heating the reactants in a solvent like methanol. nih.gov This method allows for the introduction of various substituents on the semicarbazide moiety, depending on the isocyanate used. The yields for the formation of semicarbazide derivatives are reported to be in the range of 26-58%. nih.gov Spectroscopic analysis confirms the structure of the resulting semicarbazides, with characteristic signals for the NH and C=O groups. nih.gov

Table 3: Synthesis of Semicarbazide Derivatives

| Starting Material | Reagent | Solvent | Yield |

| This compound | Phenyl isocyanate | Methanol | 26-58% nih.gov |

| This compound | 2-Chlorophenyl isocyanate | Methanol | 26-58% nih.gov |

| This compound | 4-Chlorophenyl isocyanate | Methanol | 26-58% nih.gov |

The hydrazide functionality of this compound serves as a key component in the formation of Schiff base ligands. These ligands are synthesized through the condensation reaction of the hydrazide with various aldehydes and ketones. nih.govsathyabama.ac.in This reaction, often catalyzed by a small amount of acid, results in the formation of a C=N (azomethine) bond, which is characteristic of Schiff bases. sathyabama.ac.inresearchgate.net The versatility of this reaction allows for the creation of a wide range of Schiff base ligands by varying the carbonyl compound used in the synthesis. researchgate.netarpgweb.com The formation of the Schiff base can be confirmed by spectroscopic techniques such as FT-IR and NMR, which show the disappearance of the carbonyl and amine signals from the starting materials and the appearance of the characteristic imine peak. mdpi.com

Ring Cyclization Reactions (e.g., Oxadiazoles, Triazoles)

This compound serves as a versatile precursor for the synthesis of various five-membered heterocyclic compounds, notably 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse biological activities. The transformation from the hydrazide is typically achieved through cyclization reactions involving the terminal hydrazide moiety.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives:

A primary method for converting acylhydrazides into 1,3,4-oxadiazoles involves reaction with carbon disulfide. The general route proceeds by treating this compound with carbon disulfide in a basic alcoholic solution, such as potassium hydroxide (B78521) in ethanol. This reaction forms a dithiocarbazate salt intermediate, which upon heating undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. Subsequent acidification of the reaction mixture isolates the product. jchemrev.comnih.gov For these compounds, thiol-thione tautomerism is possible. nih.gov

Another established route is the oxidative cyclization of N-acylhydrazones, which are themselves derived from the parent hydrazide. For instance, a hydrazone (a Schiff base) can be formed by condensing this compound with an aromatic aldehyde. This intermediate can then be treated with an oxidizing agent, such as chloramine-T, to induce dehydrative cyclization and form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov

Synthesis of 1,2,4-Triazole (B32235) Derivatives:

The synthesis of 1,2,4-triazole derivatives from this compound can be effectively achieved by first reacting the hydrazide with an isothiocyanate. This initial reaction yields a thiosemicarbazide intermediate. The thiosemicarbazide is then subjected to base-catalyzed intramolecular cyclization. Heating the thiosemicarbazide in the presence of a base like sodium hydroxide leads to the elimination of a water molecule and the formation of the 4-substituted-5-((4-fluorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol. tijer.orgscispace.com

The following table summarizes common reagents used in these cyclization reactions.

| Target Heterocycle | Key Reagents | Reaction Type |

| 1,3,4-Oxadiazole | 1. Carbon Disulfide (CS₂) in base (e.g., KOH) 2. Aldehyde followed by an oxidizing agent (e.g., Chloramine-T) | 1. Cyclocondensation 2. Oxidative Cyclization |

| 1,2,4-Triazole | 1. Isothiocyanate (R-NCS) 2. Base (e.g., NaOH) for cyclization | Addition followed by Cyclocondensation |

Synthesis of Hydrazone Derivatives for Enzyme Inhibition Studies

The hydrazide functional group of this compound is readily converted into hydrazones, also known as Schiff bases, through condensation with various aldehydes and ketones. This reaction typically involves refluxing the hydrazide with the chosen carbonyl compound in a solvent like methanol or ethanol, often with a catalytic amount of acid. nih.govmdpi.com The resulting N-acylhydrazones are a significant class of compounds investigated for a wide range of biological activities, including enzyme inhibition. nih.govnih.gov The structural variability of the aldehyde or ketone allows for the synthesis of a large library of derivatives for structure-activity relationship (SAR) studies. nih.gov

While direct enzyme inhibition data for hydrazones derived specifically from this compound is not extensively documented in the cited literature, studies on structurally similar phenoxyacetohydrazide Schiff bases provide significant insights into their potential as enzyme inhibitors.

β-Glucuronidase Inhibition Studies:

A study on a series of Schiff bases derived from the closely related 2-(4-chloro-2-methylphenoxy)acetohydrazide (B1345735) demonstrated potent inhibitory activity against β-glucuronidase. nih.gov The derivatives were synthesized by reacting the hydrazide with various substituted benzaldehydes and other aldehydes. Several of the resulting hydrazones showed significantly better inhibition than the standard inhibitor, D-saccharic acid-1,4-lactone (IC₅₀ = 48.4 ± 1.25 µM). nih.govresearchgate.net The results indicated that the nature and position of substituents on the phenyl ring of the benzylidene moiety play a crucial role in the inhibitory activity. nih.gov

The table below presents the inhibitory concentrations (IC₅₀) for selected potent hydrazone derivatives from this study, highlighting the potential of this compound class.

| Compound Name (Derivative of 2-(4-chloro-2-methylphenoxy)acetohydrazide) | Aldehyde Precursor | IC₅₀ (µM) ± SEM |

| N'-[(2,4-Dichlorophenyl)methylidene]acetohydrazide | 2,4-Dichlorobenzaldehyde | 9.20 ± 0.32 |

| N'-[(4-Nitrophenyl)methylidene]acetohydrazide | 4-Nitrobenzaldehyde | 9.47 ± 0.16 |

| N'-[(2,6-Dichlorophenyl)methylidene]acetohydrazide | 2,6-Dichlorobenzaldehyde | 14.7 ± 0.19 |

| N'-[(2,4,6-Trichlorophenyl)methylidene]acetohydrazide | 2,4,6-Trichlorobenzaldehyde | 15.4 ± 1.56 |

| N'-[1-(2-Fluorophenyl)methylidene]acetohydrazide | 2-Fluorobenzaldehyde | 19.6 ± 0.62 |

| N'-[1-(1-Naphthyl)methylidene]acetohydrazide | 1-Naphthaldehyde | 13.7 ± 0.40 |

| D-Saccharic acid-1,4-lactone (Standard) | - | 48.4 ± 1.25 |

Data sourced from a study on 2-(4-chloro-2-methylphenoxy)acetohydrazide derivatives. nih.govresearchgate.net

These findings underscore the value of phenoxyacetohydrazides, including the 4-fluoro analogue, as scaffolds for developing potent enzyme inhibitors. The ease of synthesis and the ability to readily modify the structure make them attractive candidates for further investigation in drug discovery programs targeting enzymes like β-glucuronidase, monoamine oxidase (MAO), and cholinesterases. nih.govnih.govresearchgate.net

Biological Activity and Pharmacological Potential

Antineoplastic and Cytotoxic Mechanisms

Derivatives of 2-(4-Fluorophenoxy)acetohydrazide have shown promise as anticancer agents, operating through various mechanisms to inhibit cancer cell growth and induce cell death.

Direct Cytotoxic Activity on Cancer Cell Lines

The cytotoxic potential of compounds derived from this compound has been evaluated against several human cancer cell lines. While specific data for the parent compound is not widely available, its derivatives have exhibited significant cytotoxic effects. For instance, certain nicotinamide-based derivatives designed as antiangiogenic agents have shown potent antitumor results. nih.gov One such derivative demonstrated considerable efficacy against a panel of cancer cell lines with IC50 values ranging from 6.48 to 38.58 µM. nih.gov Another study on new acetoxycoumarin derivatives also reported cytotoxic activity against various cancer cell lines. mdpi.com

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Nicotinamide-based derivative | Lung Cancer (A549) | 10.61 |

| Nicotinamide-based derivative | Hepatoma (HepG-2) | 9.52 |

| Nicotinamide-based derivative | Colon Cancer (Caco-2) | 12.45 |

| Nicotinamide-based derivative | Breast Cancer (MDA) | 11.52 |

| Acetoxycoumarin derivative 7 | Lung Cancer (A549) | 48.1 |

| Acetoxycoumarin derivative 7 | Liver Cancer (CRL 1548) | 45.1 |

| Acetoxycoumarin derivative 5 | Lung Cancer (A549) | 89.3 |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which derivatives of this compound exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing the proliferation of cancer cells.

Research has shown that a copper(II) complex of 4-fluorophenoxyacetic acid hydrazide can trigger apoptosis in tumor cells. nih.gov This process is often initiated by an autophagy dysfunction. nih.gov Furthermore, a nicotinamide-based derivative was found to arrest the growth of HCT-116 cancer cells in the pre-G1 and G2-M phases of the cell cycle and induced both early and late apoptosis. nih.gov Studies on other chalcone (B49325) derivatives have also demonstrated the induction of G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells. mdpi.com This is a common mechanism for many anticancer agents, as it directly halts the division of rapidly proliferating cancer cells. mdpi.comnih.govfrontiersin.orgnih.gov

DNA Damage and Cleavage Potential

The ability to damage the DNA of cancer cells is another important antineoplastic mechanism. A selective copper(II) complex incorporating 4-fluorophenoxyacetic acid hydrazide has been shown to possess significant DNA-cleaving properties. nih.gov This damage to the genetic material of cancer cells can be a critical step in triggering apoptosis and inhibiting tumor growth. While direct evidence for the parent compound is lacking, the activity of its metal complex suggests that this chemical scaffold can be a valuable component in the design of DNA-damaging anticancer agents. The induction of DNA damage is a well-established strategy in cancer chemotherapy. nih.govnih.gov

Modulation of Reactive Oxygen Species (ROS) Generation

The modulation of reactive oxygen species (ROS) levels within cancer cells is a complex but promising strategy for cancer therapy. Some anticancer agents work by increasing ROS levels, leading to oxidative stress and subsequent cell death. mdpi.com

Targeting Specific Molecular Pathways (e.g., Topoisomerase IIα, VEGFR-2)

Modern cancer drug discovery often focuses on targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. Derivatives of this compound have been investigated as inhibitors of key enzymes like Topoisomerase IIα and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Topoisomerase IIα Inhibition: Topoisomerase IIα is an essential enzyme for DNA replication and cell division, making it a prime target for anticancer drugs. nih.gov Certain 2,4,6-triphenylpyridine (B1295210) derivatives containing a 4-fluorophenyl group have demonstrated strong inhibitory activity against topoisomerase IIα. nih.gov

VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. nih.gov Inhibiting VEGFR-2 can therefore stifle tumor growth. Several novel derivatives based on the this compound scaffold have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov For instance, a series of new piperazinylquinoxaline-based derivatives showed significant VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov Another study also highlighted the potential of new nicotinamide-based derivatives as VEGFR-2 inhibitors. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have also been explored for their antimicrobial activity. The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents.

Derivatives of acetohydrazide have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov However, specific data, such as Minimum Inhibitory Concentration (MIC) values for the parent compound this compound against specific pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, are not extensively documented in the available literature. General studies on similar chemical structures indicate that this class of compounds holds potential for the development of new antimicrobial drugs. nih.govjournalijar.commdpi.com

Table 2: Antimicrobial Activity of a Hydrazone Derivative

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | >1000 |

| Proteus vulgaris | >1000 |

| Staphylococcus aureus | 64 |

| Bacillus subtilis | 64 |

| Candida albicans | 64 |

Antibacterial Activity

Derivatives of the phenoxy acetohydrazide scaffold have demonstrated significant potential as antibacterial agents. The core structure serves as a versatile template for synthesizing compounds with activity against both Gram-positive and Gram-negative bacteria.

Research into hydrazide-hydrazone derivatives has shown that these compounds can exhibit moderate to good antibacterial activity. For instance, a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives were tested against bacterial strains including Staphylococcus pyogenes, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Several compounds in this series demonstrated substantial zones of inhibition when compared to the standard drug, Chloramphenicol. nih.gov This suggests that the acetohydrazide core is a viable framework for developing new antibacterial agents to address the challenge of antibiotic resistance. nih.gov

Furthermore, studies on related structures, such as fluorobenzoylthiosemicarbazides derived from fluorobenzoylhydrazide, have shown activity against pathogenic strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org The activity of these compounds, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL, points to the effectiveness of fluorinated aromatic structures in antibacterial drug design. wikipedia.org Docking studies have suggested that these compounds may act as allosteric inhibitors of D-alanyl-D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis. wikipedia.org The general class of hydrazones has been noted for its antimicrobial properties, making them promising lead molecules for the development of more effective antibacterial drugs. nih.gov

Table 1: Antibacterial Activity of Related Hydrazide Derivatives

| Compound Class | Bacterial Strains | Activity/MIC Range | Reference |

|---|---|---|---|

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | S. pyogenes, S. aureus, E. coli, P. aeruginosa | Moderate to good inhibition zones | nih.gov |

| 1-Fluorobenzoyl-4-arylthiosemicarbazides | Methicillin-sensitive and -resistant S. aureus | 7.82 to 31.25 μg/mL | wikipedia.org |

| Hydrazone Derivatives | General antibacterial | MICs of 32-512 μg/mL | nih.gov |

Antifungal Activity

The acylhydrazone functional group is a key pharmacophore in the development of novel antifungal agents. The structural versatility of this compound allows for modifications that can lead to potent activity against a range of fungal pathogens.

An extensive study on aromatic acylhydrazones as inhibitors of fungal glucosylceramide (GlcCer) synthesis identified a derivative bearing a 4-fluorophenyl group as having good antifungal activity, selectivity, and excellent time-kill activity at low concentrations against Cryptococcus neoformans. researchgate.net This highlights the importance of the 4-fluorophenyl moiety for antifungal efficacy within this class of compounds. researchgate.net Glucosylceramide is a promising target for next-generation antifungal drugs, as it is a key component of the fungal cell membrane. researchgate.net

However, not all hydrazone derivatives exhibit strong antifungal effects. Studies on some acetohydrazide-hydrazone derivatives showed significant antibacterial properties but only weak activity against fungal strains like Aspergillus niger and Candida albicans. nih.gov This underscores that specific structural modifications are necessary to enhance antifungal potency. Research on phenylthiazole derivatives containing an acylhydrazone moiety also demonstrated that the type and position of substituents on the benzene (B151609) rings significantly influence their activity against various phytopathogenic fungi. mdpi.com In some cases, hydrazones with a 2,4-dichloro moiety have shown significant antifungal activity, comparable to the standard drug fluconazole. sigmaaldrich.com

Table 2: Antifungal Activity of Related Acylhydrazone Derivatives

| Compound Class | Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| Aromatic acylhydrazone with 4-fluorophenyl group | Cryptococcus neoformans | Good antifungal activity, selective, excellent time-kill profile. | researchgate.net |

| Acetohydrazide-hydrazone derivatives | Aspergillus niger, Candida albicans | Generally weak antifungal activity. | nih.gov |

| Phenylthiazole acylhydrazones | Phytopathogenic fungi | Activity is highly dependent on substituent type and position. | mdpi.com |

| Hydrazones with 2,4-dichloro moiety | Various fungi | Activity comparable to fluconazole. | sigmaaldrich.com |

Antitubercular Potential

The hydrazide functional group is famously a cornerstone of antitubercular therapy, with isoniazid (B1672263) being a primary example. This has spurred significant research into new hydrazide-hydrazone derivatives as potential agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.

Derivatives of 4-fluorobenzoic acid hydrazide have been synthesized and evaluated for their antimycobacterial activity against the Mtb H37Rv strain. researchgate.net One of the most potent compounds identified was 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, demonstrating the potential of the fluorinated phenylhydrazide scaffold in this therapeutic area. researchgate.net The inclusion of fluorine in these structures is often explored for its ability to enhance metabolic stability and binding affinity. nih.gov

Similarly, studies on 2-trifluoromethyl-4-quinolinylhydrazone analogs revealed that several compounds exhibited significant activity against both sensitive and resistant strains of Mtb, with MIC values around 7-8 μM. nih.gov This activity was comparable to the first-line drug ethambutol. nih.gov These findings emphasize the importance of the hydrazone functional group in designing promising anti-TB compounds and open new avenues for drug development to combat tuberculosis. nih.gov The research into fluorinated chalcones and their heterocyclic derivatives has also pointed to these structures as promising lead molecules for developing new antitubercular agents. plos.org

Table 3: Antitubercular Activity of Related Hydrazide and Hydrazone Derivatives

| Compound Class | Target | Activity/MIC | Reference |

|---|---|---|---|

| 4-Fluorobenzoic acid hydrazide derivatives | Mycobacterium tuberculosis H37Rv | High inhibitory activity noted for specific derivatives. | researchgate.net |

| 2-Trifluoromethyl-4-quinolinylhydrazones | Sensitive and resistant M. tuberculosis strains | ~7 - 8 μM | nih.gov |

| Fluorinated chalcone/pyridine (B92270) derivatives | Mycobacterium tuberculosis | ~8 - 18 μM for most potent compounds | plos.org |

Enzyme Inhibition Studies

α-Glucosidase Inhibition and Anti-diabetic Potential

Inhibition of α-glucosidase, an enzyme located in the small intestine, is a key therapeutic strategy for managing type 2 diabetes. nih.govnih.gov By slowing the breakdown of carbohydrates into glucose, these inhibitors can reduce postprandial hyperglycemia. scielo.br The phenoxy acetohydrazide scaffold has emerged as a promising framework for developing new α-glucosidase inhibitors.

Studies on new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives have shown that many of these compounds display good to moderate inhibitory abilities against α-glucosidase, with some derivatives being more potent than the standard drug acarbose (B1664774). nih.govresearchgate.net Molecular docking studies suggest that the phenoxy moiety plays a crucial role in binding to the enzyme's active site. nih.gov For example, in one class of derivatives, the phenoxy-cyanoacetohydrazide portion was found to penetrate deep into the binding site of α-glucosidase, establishing key hydrogen-bonding interactions that stabilize the complex. nih.gov

The structure of the phenoxy ring and its substituents is critical. Derivatives with 2-methoxy-phenoxy groups, combined with other substitutions, have shown particularly strong inhibition. nih.gov The consistent finding across multiple studies is that phenoxy-based acetamide (B32628) and hydrazide derivatives are a promising class of α-glucosidase inhibitors, warranting further investigation for their anti-diabetic potential. bohrium.comnih.gov

Table 4: α-Glucosidase Inhibition by Phenoxy Acetohydrazide Derivatives

| Compound Class | Inhibition (Kᵢ or IC₅₀) | Comparison to Standard | Reference |

|---|---|---|---|

| Indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives | Kᵢ = 14.65 to 37.47 μM | Most derivatives more potent than acarbose (Kᵢ = 42.38 μM) | nih.govresearchgate.net |

| Cyanoacetohydrazide-triazole derivatives with phenoxy group | Potent inhibition | Docking shows phenoxy group deep in active site | nih.gov |

| Benzothiazine-N-arylacetamides | IC₅₀ = 18.25 to 35.14 μM | More potent than acarbose (IC₅₀ = 58.8 μM) | nih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) inhibitors are a class of drugs known primarily for their use as antidepressants and for treating Parkinson's disease. wikipedia.orgdrugs.com They function by blocking the activity of MAO enzymes (MAO-A and MAO-B), which are responsible for the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine. drugs.comfrontiersin.org The hydrazine (B178648) chemical group is a classic feature of many irreversible MAO inhibitors. wikipedia.org

The compound Phenoxypropazine, a hydrazine derivative with a phenoxy group, was introduced as an antidepressant in the 1960s and functioned as an irreversible and non-selective MAO inhibitor. wikipedia.org This historical precedent suggests that the this compound scaffold, which contains both a phenoxy ring and a hydrazine-related (hydrazide) moiety, has the structural prerequisites for potential MAO inhibition.

Modern research continues to explore new scaffolds for MAO inhibition. For instance, studies on polyamine analogs have shown that incorporating rigid structures like a dianiline moiety can lead to potent, reversible, and competitive inhibition of both MAO-A and MAO-B. nih.gov Furthermore, other research has identified that substitutions on aromatic rings, such as a chlorine atom, can significantly influence MAO-B inhibitory potency. nih.gov Given that this compound possesses a fluorinated aromatic ring and a hydrazide group, it represents a candidate for investigation as a potential MAO inhibitor.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription. nih.gov Because they are vital for cell proliferation, they are a key target for both antibacterial and anticancer drugs. nih.govwikipedia.org Topoisomerase inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex leading to cell death, or as catalytic inhibitors. mdpi.comwikipedia.org

The hydrazone scaffold, of which this compound is a derivative, has been implicated in topoisomerase inhibition. For example, a hydrazinecarbothioamide derivative of nalidixic acid was shown to be a potent inhibitor of human topoisomerase IIα and IIβ. nih.gov In another study, a thiocarbohydrazone derivative was identified as a catalytic inhibitor of human topoisomerase IIα, acting without intercalating into the DNA molecule. mdpi.com This suggests that the compound likely targets the enzyme's ATP-binding site. mdpi.com

Furthermore, the introduction of a fluorobenzoyl group to other molecular scaffolds has been shown to enhance the potency and selectivity of topoisomerase IIα inhibition, leading to DNA double-strand breaks and apoptosis in cancer cells. nih.gov These findings collectively indicate that the this compound structure, combining a hydrazide core with a fluorinated phenyl ring, possesses features that suggest a potential for activity as a topoisomerase inhibitor, making it a subject of interest for future drug discovery efforts.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

While direct experimental studies on the cholinesterase inhibitory activity of this compound are not extensively documented in the available literature, research into structurally related compounds suggests that its core components are relevant to the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.govnih.gov

Derivatives incorporating key structural elements of this compound have been synthesized and evaluated for this purpose. For instance, a series of phthalimide-based compounds designed as AChE inhibitors showed that a derivative featuring a 4-Fluorophenyl moiety was the most potent in the series, with a half-maximal inhibitory concentration (IC₅₀) of 16.42 ± 1.07 µM. nih.gov This highlights the potential contribution of the fluorinated phenyl ring to the inhibitory activity. Furthermore, a novel class of AChE inhibitors based on methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives has been described, indicating that the phenoxyacetamide scaffold is a viable backbone for designing such inhibitors. nih.gov

These findings suggest that while this compound itself may primarily serve as a precursor, its structural motifs are actively being explored in the rational design of new cholinesterase inhibitors.

Table 1: Acetylcholinesterase Inhibition by a Related Compound

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Phthalimide derivative with 4-Fluorophenyl moiety | Acetylcholinesterase (AChE) | 16.42 ± 1.07 |

Data sourced from a study on phthalimide-based analogs. nih.gov

Laccase Inhibition

There is no direct evidence in the reviewed scientific literature to suggest that this compound is an inhibitor of laccase. Laccases are multi-copper oxidoreductase enzymes found in various organisms, including fungi, and are involved in processes like delignification and pigment formation. nih.gov

However, some studies have investigated the effect of individual ions on laccase activity. Notably, the fluoride (B91410) ion (F⁻) has been identified as a non-competitive inhibitor of laccase from Polyporus versicolor. nih.gov It is crucial to emphasize that the inhibitory action of the free fluoride ion does not imply that a covalently bonded fluorine atom, such as the one in the this compound molecule, would confer similar inhibitory properties. The chemical behavior and enzymatic interaction of an organically bound fluorine atom are distinct from those of an inorganic fluoride ion.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) is a cysteine amidase that plays a key role in terminating the signaling of N-palmitoylethanolamide (PEA), an endogenous lipid with significant anti-inflammatory and analgesic properties. escholarship.orgnih.govplos.org The inhibition of NAAA is considered a promising therapeutic strategy for treating pain and inflammation, as it increases the endogenous levels of PEA. escholarship.orgnih.gov

Medicinal chemistry efforts have led to the development of various NAAA inhibitors. nih.gov However, based on the available research, there are no specific studies evaluating this compound or its direct phenoxyacetamide derivatives for NAAA inhibitory activity. The known inhibitors of NAAA generally possess different structural scaffolds, often derived from PEA itself or other specific chemical classes like pyrrolidine (B122466) derivatives. nih.govplos.org

Anti-inflammatory and Analgesic Properties

The acetohydrazide scaffold and its derivatives are actively investigated for their therapeutic potential, including anti-inflammatory and pain-relieving effects. Research has shown that hydrazide and its cyclized derivatives, such as 1,3,4-oxadiazoles, can exhibit potent analgesic and anti-inflammatory activities. nih.govnih.gov

Studies on related structures provide strong evidence for the potential of this compound in this area. For example, research on 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines revealed that the presence of a fluoro substituent at the para position of the aromatic ring contributed to good analgesic activity. ijpcbs.com Similarly, the synthesis of oxadiazole derivatives from a 2-(4-chloro-3-methylphenoxy) acetohydrazide precursor yielded compounds with potent anti-inflammatory and analgesic effects. nih.gov This indicates that the phenoxy acetohydrazide core is a valid and effective scaffold for developing new anti-inflammatory and analgesic agents. nih.govsemanticscholar.orgresearchgate.net

Table 2: Summary of Analgesic and Anti-inflammatory Findings for Related Compounds

| Compound Class | Key Structural Moiety | Observed Activity |

|---|---|---|

| Pyrimidine-4-amines | Para-fluoro substituent on aromatic ring | Good analgesic activity. ijpcbs.com |

| 1,3,4-Oxadiazoles | (4-chloro-3-methylphenoxy)methyl | Potent analgesic and anti-inflammatory activity. nih.gov |

Agrochemical Applications and Plant Biology Interactions

Beyond its pharmacological potential, this compound serves as an important intermediate in the agrochemical industry.

Herbicide Development

This compound is a building block in the synthesis of herbicides. It belongs to the broader class of phenoxy herbicides, the most well-known of which is 2,4-Dichlorophenoxyacetic acid (2,4-D). These herbicides function as synthetic auxins, a class of plant growth regulators.

When applied to broadleaf weeds, these compounds are absorbed and transported within the plant, leading to uncontrolled and unsustainable growth. This hormonal interference disrupts normal development, causing effects like stem curling and leaf withering, which ultimately result in the death of the plant. A key advantage of phenoxy herbicides is their selectivity; they are highly effective against broadleaf (dicot) plants while leaving most grasses (monocot) crops, such as wheat and corn, largely unaffected.

Plant Growth Regulation

The same mechanism that makes phenoxyacetic acid derivatives effective herbicides also allows them to be used as plant growth regulators at much lower concentrations. As synthetic auxins, they can influence various aspects of plant development, including cell division, cell elongation, and root formation. The use of this compound as a starting material allows for the creation of novel molecules that can be fine-tuned to regulate plant growth, potentially enhancing crop resilience and yield.

Enhancement of Crop Yield and Resistance

The compound this compound has been identified as a significant molecule within the agrochemical sector, primarily serving as a key intermediate in the synthesis of herbicides and plant growth regulators. chemimpex.com Research into its applications has demonstrated potential for enhancing both crop yield and resilience against various environmental pressures. chemimpex.com While detailed studies on the direct application of this compound to a wide range of crops are still emerging, the broader class of phenoxyacetic acid derivatives has undergone more extensive investigation, providing valuable insights into their agricultural potential.

Scientific investigations into structurally similar compounds, such as phenoxyacetic acid herbicides, have revealed measurable impacts on the growth and yield of various crops. These compounds can influence physiological processes within the plant, leading to alterations in development and productivity. For instance, studies on cotton and grapefruit have shown that the application of certain phenoxyacetic acid derivatives can affect key yield parameters.

In cotton, the use of related compounds has been observed to influence the number of bolls produced per plant and the weight of individual bolls. nih.gov Similarly, in grapefruit cultivation, the application of specific phenoxyacetic acid derivatives has been linked to changes in fruit size, a critical factor for market value.

The table below summarizes the observed effects of related phenoxyacetic acid derivatives on these two crops. It is important to note that these findings relate to analogues of this compound and serve to illustrate the potential modes of action for this class of compounds.

Table 1: Observed Effects of Related Phenoxyacetic Acid Derivatives on Crop Yield Parameters

| Crop | Parameter Affected | Observed Effect | Reference |

| Cotton (Gossypium hirsutum) | Boll Number | Reductions in boll number at certain growth stages. | nih.gov |

| Cotton (Gossypium hirsutum) | Single Boll Weight | Reductions in single boll weight at certain growth stages. | nih.gov |

| Grapefruit (Citrus paradisi) | Fruit Size | Can be used to improve fruit size. |

Structure Activity Relationship Sar Investigations

Elucidation of Active Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of 2-(4-fluorophenoxy)acetohydrazide, the core structure itself, comprising a phenoxy group attached to an acetohydrazide backbone, is a key component of its pharmacophoric profile. The acetohydrazide moiety (-C(O)NHNH2) is particularly significant, serving as a versatile and adaptable core in medicinal chemistry.

In the quest for novel inhibitors of eosinophil peroxidase (EPO), an enzyme implicated in inflammatory diseases, a ligand-based pharmacophore model was developed. This model led to the identification of a class of 2-(phenyl)amino-acetohydrazides as highly potent inhibitors, with some exhibiting IC50 values as low as 10 nM. nih.govtandfonline.com The study underscored that the 2-aminoaceto-hydrazide group was among the most active functionalities for EPO inhibition, highlighting the critical role of the hydrazide component in interacting with the biological target. tandfonline.com

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on either the aromatic ring or the hydrazide moiety of the this compound scaffold have been shown to dramatically alter the resulting compound's biological profile and potency. jocpr.com

The nature and position of halogen substituents on the phenoxy ring are critical determinants of biological activity. The fluorine atom at the 4-position of the parent compound enhances stability and reactivity. Comparative studies show that different halogen substitutions can direct the compound's activity towards different therapeutic areas. For instance, fluorophenoxy-containing derivatives often exhibit targeted kinase inhibition, whereas their chlorinated counterparts, such as 2-(4-chlorophenoxy)acetohydrazide, are more frequently associated with antimicrobial applications.

Studies on other chemical classes have provided further insight into the role of halogens. In a series of halogen-substituted flavonoids, antibacterial activity against both Gram-positive and Gram-negative bacteria was observed to increase in the order of F < Cl < Br < I. nih.gov This suggests that for these compounds, atomic size may be a more influential factor than the electronic effects or polarity of the halogen. nih.govresearchgate.net For phenoxyacetic acid derivatives, the position of chlorine substitution affects the electronic charge distribution, with a substitution at the 2-position causing a greater destabilization of the π-electron charge than a substitution at the 4-position. mdpi.com

Table 1: Influence of Halogen Substituents on Biological Activity

| Compound/Derivative Class | Halogen Substituent | Observed Biological Activity/Effect |

|---|---|---|

| Phenoxyacetohydrazide Derivatives | 4-Fluoro | Associated with targeted kinase inhibition. |

| Phenoxyacetohydrazide Derivatives | 4-Chloro | More commonly associated with antimicrobial applications. |

| Halogen-substituted Flavonoids | F, Cl, Br, I | Antibacterial activity increases with the size of the halogen (F to I). nih.govresearchgate.net |

| Arylfluoronaphthyridines | p-Fluorophenyl or o,p-Difluorophenyl | Greatest in vitro antibacterial potency. nih.gov |

Replacing the 4-fluorophenyl ring with various aromatic or heteroaromatic systems is a common strategy to modulate the biological activity of acetohydrazide derivatives. The introduction of different ring systems can lead to compounds with entirely different therapeutic applications. For example, linking the acetohydrazide core to quinoline (B57606) and nitroimidazole moieties has resulted in derivatives with significant cytotoxicity against adenocarcinoma cells through the inhibition of EGFR/HER-2 kinases. Similarly, coumarin-based acetohydrazides have shown antioxidant properties, while benzimidazole (B57391) analogs have demonstrated anticonvulsant activity.

A recent study involved the synthesis of novel bipyridine derivatives using a 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide as a starting material. Several of the resulting compounds, which included new pyrazole (B372694) and Schiff base derivatives, exhibited promising cytotoxic effects against a human breast cancer cell line (MCF-7). nih.gov

Table 2: Effect of Aromatic/Heteroaromatic Systems on Biological Activity

| Attached Ring System | Resulting Biological Activity |

|---|---|

| Quinoline and Nitroimidazole | Anticancer (EGFR/HER-2 Kinase Inhibition). |

| Coumarin | Antioxidant. |

| Benzimidazole | Anticonvulsant. |

| Thiophene-Bipyridine | Anticancer (Cytotoxic). nih.gov |

| Quinazolin-4-one | Antibacterial and Antifungal. sioc-journal.cn |

The hydrazide functionality is stable and can be incorporated into more complex linker systems for applications like bioconjugation, where molecules are attached to antibodies or other proteins. acs.org Furthermore, linkers based on hydrazone bonds (formed by reacting a hydrazide with an aldehyde or ketone) can be engineered to be pH-sensitive, allowing for targeted drug release in the acidic microenvironments of tumors or specific cellular compartments. mdpi.com

Correlation between Structural Features and Specific Biological Targets

A clear correlation exists between the specific structural motifs of this compound derivatives and the biological targets they inhibit. As previously noted, the presence of a 4-fluorophenoxy group often directs the molecule towards kinase inhibition, while a 4-chlorophenoxy group tends to confer antimicrobial properties.

Derivatives have been specifically designed to target a range of enzymes and receptors. For example, a series of 2-substituted-4-(2-fluorophenoxy)pyridine derivatives bearing a pyrazolone (B3327878) scaffold were synthesized as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in cancer progression. nih.gov One compound from this series, 12d, showed potent inhibition with IC50 values of 0.11 μM and 0.19 μM for c-Met and VEGFR-2, respectively. nih.gov In another study, acetohydrazide derivatives incorporating an indene (B144670) scaffold were synthesized and found to be effective inhibitors of the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research. mdpi.com

Table 3: Correlation of Structural Features with Specific Biological Targets

| Key Structural Feature | Primary Biological Target | Therapeutic Area |

|---|---|---|

| 4-Fluorophenoxy group | Kinases (e.g., EGFR/HER-2, c-Met, VEGFR-2). nih.gov | Anticancer. nih.gov |

| 4-Chlorophenoxy group | Bacterial components. | Antimicrobial. |

| Indene-acetohydrazide | Acetylcholinesterase (AChE). mdpi.com | Neurodegenerative Disease. mdpi.com |

| Phenylamino-acetohydrazide | Eosinophil Peroxidase (EPO). nih.govtandfonline.com | Anti-inflammatory. nih.govtandfonline.com |

Computational and Spectroscopic Characterization in Research

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict how a molecule, such as 2-(4-Fluorophenoxy)acetohydrazide, might bind to a macromolecular target, like an enzyme or protein. nih.govmdpi.com This method helps in identifying potential biological targets and estimating the strength of the interaction, often expressed as binding energy. While specific docking studies on this compound are not detailed in the available literature, research on analogous hydrazide derivatives provides a framework for understanding its potential interactions.

Docking studies on various hydrazide-containing compounds reveal common interaction patterns. These molecules frequently form hydrogen bonds, which are crucial for stable ligand-enzyme binding. For instance, in a study of quinazolinone hydrazide derivatives as EGFR inhibitors, the most potent compound, 9c , was shown to interact with key amino acid residues like Val702, Lys721, Met769, and Asp831 within the enzyme's active site. nih.gov Similarly, a phenoxy thiazole (B1198619) derivative formed a critical hydrogen bond with the amino acid GLY46 in the active site of the human peroxiredoxin5 enzyme. researchgate.net

For this compound, the hydrazide moiety (-CONHNH2) is expected to be a primary site for such interactions. The amide and amine groups can act as both hydrogen bond donors and acceptors. The ether oxygen and the fluorine atom on the phenyl ring could also participate in hydrogen bonding or other electrostatic interactions, further anchoring the ligand within a protein's binding pocket.

The stability of the protein-ligand complex is often quantified by its binding energy, with more negative values indicating a stronger, more stable interaction. In docking studies of various hydrazide derivatives against different protein targets, a range of binding energies has been observed. For example, studies on hydrazone derivatives have reported binding energies indicating stable complexes. researchgate.net A molecular docking study of ibuprofen (B1674241) hydrazide derivatives showed significant interaction energies, with one dimer formed via N—H⋯O hydrogen bonds having an interaction energy of -70.5 kJ mol⁻¹. nih.gov Another study on novel hydrazide-hydrazones as potential anticancer agents reported favorable binding properties against a colon cancer target protein (PDB ID: 6MTU). mdpi.com

These findings suggest that this compound and its derivatives would likely form stable complexes with relevant biological targets, a prerequisite for potential therapeutic activity. The specific binding energy would depend on the topology of the target's active site.

Table 1: Binding Energies of Analogous Hydrazide Derivatives

| Compound/Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference |

| Hydrazone Derivative (2S) | 1d7u | -5.32 | researchgate.net |

| Quinazolinone Hydrazide (9c) | EGFR | Not specified, but noted as ideal | nih.gov |

| Ibuprofen Hydrazide Dimer | Self-associated | -16.85 (equivalent to -70.5 kJ/mol) | nih.gov |

Note: This table is illustrative and based on data from compounds analogous to this compound to demonstrate typical binding affinities.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govresearchgate.net These methods provide insights into properties that are difficult to measure experimentally.

Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It helps identify electron-rich regions (nucleophilic sites), which are shown in red or yellow, and electron-poor regions (electrophilic sites), depicted in blue.

For a molecule like this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen, the nitrogen atoms of the hydrazide group, and the fluorine atom, indicating these are prime sites for electrophilic attack or for forming hydrogen bonds with donor groups. Conversely, the hydrogen atoms of the amine and amide groups would exhibit positive potential (blue), marking them as sites for nucleophilic attack or hydrogen bond donation. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will orient itself when approaching a biological target. chemrxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In DFT studies of hydrazone derivatives, the HOMO-LUMO gap is frequently calculated to assess reactivity. For instance, in one study, the HOMO was localized on the pyrrole (B145914) ring of the molecule, while the LUMO was centered on the hydrazide-hydrazone moiety. nih.gov A study on benzimidazole-hydrazide-hydrazones found that the most stable conformer (Esp) was also the most reactive, as indicated by its energy gap. sciencepg.com For this compound, the HOMO is expected to be located on the electron-rich phenoxy ring, while the LUMO may be distributed across the acetohydrazide portion. The precise energy gap would determine its predicted reactivity relative to similar compounds.

Table 2: Frontier Orbital Energies and Energy Gaps for Analogous Compounds

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Temozolomide (Neutral, Gas) | - | - | 4.40 | N/A |

| Temozolomide (Anion, Alpha) | - | - | 3.11 | N/A |

| Benzyl-3-N-(...)* | -0.26751 | -0.18094 | 0.08657 |

Full name: Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Note: The small energy gap reported for this compound indicates high chemical reactivity. Data for this compound would require specific calculation.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the crystal packing and stability of molecular solids. For this compound and related structures, computational methods like Hirshfeld surface analysis and energy framework analysis provide profound insights into these non-covalent interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated based on the electron distribution of a molecule in a crystalline environment. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contacts.

For related phenoxy acid compounds, the d_norm map reveals distinct red spots, which indicate close intermolecular contacts that are shorter than the van der Waals radii, primarily corresponding to hydrogen bonds. eurjchem.comresearchgate.net The analysis of the crystal structure of similar acetamide (B32628) derivatives shows that molecules can be linked by various interactions, including N-H⋯O hydrogen bonds, C-F⋯π(ring), and C=O⋯π(ring) interactions. nih.gov

Energy Framework Analysis

Energy framework analysis offers a visual and quantitative method for understanding the energetic aspects of crystal packing. This analysis involves calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction.

Spectroscopic Elucidation of Compound Structures

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the atomic connectivity and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons and their chemical environments. The spectrum of a hydrazide would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons adjacent to the ether oxygen, and the amine (-NH and -NH2) protons of the hydrazide group.

¹³C NMR: Carbon-13 NMR spectra reveal the different carbon environments in the molecule. Key signals would correspond to the carbonyl carbon of the hydrazide, the carbons of the fluorophenyl ring (with their coupling to fluorine), and the methylene carbon.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. nih.gov It provides specific information about the chemical environment of the fluorine atom. The chemical shift of the fluorine atom in the 4-position of the phenyl ring is a characteristic feature. For reference, ¹⁹F NMR chemical shifts are often reported relative to a standard like CFCl₃. nih.gov

Table 1: Representative NMR Data for Structurally Similar Compounds Note: The following table contains example data from related compounds to illustrate the expected chemical shifts. Actual values for this compound may vary.

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Assignment |

|---|---|---|

| ¹H | ~ 9.0 - 9.5 | -NH- (Amide) |

| ¹H | ~ 6.8 - 7.5 | Aromatic protons |

| ¹H | ~ 4.5 - 4.8 | -OCH₂- |

| ¹H | ~ 4.0 - 4.5 | -NH₂ |

| ¹³C | ~ 165 - 170 | C=O (Carbonyl) |

| ¹³C | ~ 115 - 160 | Aromatic carbons |

| ¹³C | ~ 65 - 70 | -OCH₂- |

| ¹⁹F | ~ -110 to -125 | Aromatic C-F |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₈H₉FN₂O₂), the expected molecular weight is approximately 184.17 g/mol . In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [C₈H₉FN₂O₂]⁺ (M⁺) | ~ 184.06 | Molecular Ion |

| [C₈H₁₀FN₂O₂]⁺ ([M+H]⁺) | ~ 185.07 | Protonated Molecule |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would show characteristic absorption bands for the N-H, C=O, C-O, and C-F bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3200 - 3400 |

| Amide (C=O) | Stretching | 1650 - 1690 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1270 |

| Fluorine (C-F) | Stretching | 1150 - 1250 |

UV-Visible Spectroscopy

The electronic absorption characteristics of this compound are determined through UV-Visible spectroscopy, a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic structure of the compound.

For derivatives and related hydrazide compounds, UV-Visible spectral analysis is a standard characterization method. For instance, in the analysis of other complex hydrazide derivatives, UV spectra are typically recorded in solvents like ethanol (B145695) or dioxane to identify the characteristic absorption bands. These bands are often attributed to π → π* and n → π* electronic transitions within the aromatic ring and the hydrazide group. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the presence of various functional groups on the molecule.

While specific experimental UV-Visible spectral data, such as the exact λmax values and molar absorptivity (ε) in a designated solvent for this compound, are not detailed in the available research literature, analytical methods like High-Performance Liquid Chromatography (HPLC) utilize UV detection for purity assessment of this compound. The use of a UV detector, often set at a specific wavelength such as 254 nm, implies that the compound possesses chromophores that absorb light in the ultraviolet region of the electromagnetic spectrum. This is consistent with the presence of the fluorinated benzene (B151609) ring.

Further detailed research, involving the dissolution of this compound in a suitable spectroscopic solvent and analysis with a UV-Visible spectrophotometer, would be required to fully characterize its electronic absorption properties and generate a complete spectral profile with specific absorption maxima.

Coordination Chemistry of 2 4 Fluorophenoxy Acetohydrazide and Its Derivatives

Role as a Ligand in Metal Complex Formation

2-(4-Fluorophenoxy)acetohydrazide and its derivatives are effective ligands in the formation of stable metal complexes. The coordination of these hydrazides to metal ions is a critical factor in augmenting their biological properties. nih.gov The process of chelation can reduce the polarity of the metal ion, which in turn increases the lipophilicity of the resulting complex. This enhanced lipophilicity facilitates the passage of the complex across the lipid membranes of cells, thereby improving its bioavailability and potential for therapeutic action. mdpi.com

Hydrazides like this compound typically act as bidentate ligands, meaning they bind to a central metal ion through two donor atoms. researchgate.net Structural studies on related metal complexes reveal that the most common coordination sites are the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the terminal primary amine group (-NH2) of the hydrazide moiety. mdpi.comresearchgate.net

For instance, X-ray diffraction analysis of a nickel(II) complex with the structurally similar 2-(4-bromophenoxy)acetohydrazide (B95197) confirmed its bidentate coordination through the carbonyl oxygen and the amine nitrogen. mdpi.com This chelation forms a stable five-membered ring with the metal ion, a favored conformation in coordination chemistry. In some cases, particularly in the formation of hydrazone derivatives (formed by reacting the hydrazide with an aldehyde or ketone), the ligand may coordinate through the enolic oxygen atom (from the C-O-H tautomer of the amide group) and the azomethine nitrogen atom (-N=CH-). researchgate.net This versatility in coordination modes allows for the formation of a wide variety of complex structures with different geometries.

| Ligand Type | Typical Coordination Sites | Chelation Mode |

| Acetohydrazide | Carbonyl Oxygen, Amine Nitrogen | Bidentate mdpi.comresearchgate.net |

| Hydrazone Derivative | Enolic Oxygen, Azomethine Nitrogen | Bidentate researchgate.net |

The synthesis of metal complexes with this compound and its derivatives is generally straightforward. A common method involves reacting the ligand with a metal salt (such as chlorides, sulfates, or perchlorates) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The mixture is typically heated under reflux to facilitate the reaction.

A notable example is the synthesis of a copper(II) complex, [Cu(4-fh)(phen)(ClO4)2], where '4-fh' stands for this compound and 'phen' is 1,10-phenanthroline, a secondary ligand. nih.gov The resulting solid complexes are then isolated and can be characterized using a range of analytical and spectroscopic techniques. These include elemental analysis (CHN), infrared (IR) spectroscopy to confirm the coordination of the ligand to the metal, UV-Visible spectroscopy to study the electronic transitions and geometry of the complex, and magnetic susceptibility measurements to determine the magnetic properties of the central metal ion. researchgate.netkoreascience.krnih.gov X-ray diffraction analysis provides definitive structural information, confirming the coordination geometry, which is often a distorted octahedral or square planar arrangement. mdpi.comresearchgate.net

| Metal Ion | Example Complex Formula | Characterization Techniques |

| Copper(II) | [Cu(4-fh)(phen)(ClO4)2] nih.gov | Elemental Analysis, X-ray Diffraction, Conductivity Measurements nih.gov |

| Nickel(II) | [NiCl2L(2-PrOH)]n (L=2-(4-bromophenoxy)acetohydrazide) mdpi.com | IR Spectroscopy, TGA, X-ray Diffraction mdpi.com |

| Cobalt(II) | Co(II) complexes with mixed ligands nih.gov | UV-Vis, Magnetic Susceptibility, Powder XRD nih.gov |

| Manganese(II) | Mn(II) complexes with hydrazone derivatives koreascience.kr | Elemental Analysis, IR, Molar Conductance koreascience.kr |

Biological Activities of Metal Complexes

A primary driver for the synthesis of metal complexes with ligands like this compound is the significant enhancement of biological activity upon chelation. nih.govnih.gov The resulting coordination compounds often exhibit superior cytotoxic, antitumor, and antimicrobial properties compared to the free, uncomplexed ligand. mdpi.comresearchgate.net

Numerous studies have demonstrated that the coordination of hydrazide-based ligands to metal ions, particularly copper(II), can lead to potent anticancer agents. The copper(II) complex [Cu(4-fh)(phen)(ClO4)2] displayed significant cytotoxic activity against various tumor cell lines, whereas the free this compound ligand showed no significant activity on its own. nih.gov This highlights the crucial role of the copper ion in the compound's bioactivity.

Further investigation into this copper complex revealed its selective cytotoxicity towards prostate cancer cells, significantly reducing the expression of proliferation markers. mdpi.com The mechanism of action is often linked to the induction of apoptosis (programmed cell death). nih.gov Research on structurally related copper and manganese complexes with hydrazone ligands also shows high cytotoxicity against hepatocellular carcinoma cells, with the copper complex being particularly potent. rsc.org The enhanced lipophilicity of the complexes allows them to penetrate cell membranes more effectively and exert their cytotoxic effects. mdpi.com

| Complex | Cell Line(s) | Key Finding |

| [Cu(4-fh)(phen)(ClO4)2] | K562, MDA-MB-231, MCF-7 nih.gov | More active than the free ligand and carboplatin. nih.gov |

| [Cu(4-fh)(phen)(ClO4)2] | LNCaP (Prostate Cancer) | Selective cytotoxicity and reduction of proliferation markers. mdpi.com |

| [CuCl2(L)] (L=hydrazone) | HepG2 (Liver Cancer) | Highly cytotoxic with an EC50 value of 1.25 µM. rsc.org |

| [MnCl2(L)] (L=hydrazone) | HepG2 (Liver Cancer) | Cytotoxic with an EC50 value of 20 µM. rsc.org |

The chelation of metal ions with hydrazide ligands can also amplify their antimicrobial effects. mdpi.com Metal complexes often show greater inhibitory effects against various bacterial and fungal strains than the parent ligand. koreascience.krnih.gov This enhancement is attributed to the chelation process, which increases the lipophilic nature of the compounds, allowing them to breach the microbial cell membrane more readily. mdpi.com

Once inside the cell, the complex can interfere with vital processes. For example, it can block the active sites of enzymes, disrupt cellular respiration, or inhibit protein synthesis, ultimately leading to the death of the microorganism. mdpi.com Studies on various metal complexes of hydrazide and hydrazone derivatives have consistently shown that the coordination compounds possess a broader spectrum and higher potency of antimicrobial activity compared to the ligands alone. koreascience.krmdpi.com For example, cobalt complexes of Schiff bases derived from 2-aminophenylthiazole have shown significant antibacterial activity against drug-resistant strains. nih.gov

A key mechanism behind the antitumor activity of these metal complexes is their ability to interact with and damage DNA. unito.it The copper(II) complex of this compound, [Cu(4-fh)(phen)(ClO4)2], has been shown to induce DNA damage and has a notable capacity for DNA binding. nih.govmdpi.com

Metal complexes can bind to DNA through several modes, including intercalation, where the planar aromatic parts of the ligand (like the phenanthroline in the aforementioned copper complex) insert themselves between the DNA base pairs. nih.govnih.gov This interaction can distort the DNA helix, interfering with replication and transcription processes.

Furthermore, certain metal ions, especially copper(II), are redox-active and can participate in reactions that generate reactive oxygen species (ROS), such as hydroxyl radicals. mdpi.comrsc.org These highly reactive species can then attack the deoxyribose-phosphate backbone of DNA, leading to single-strand or double-strand breaks, a process known as DNA cleavage. rsc.orgnih.gov This ability to cleave DNA is a significant contributor to the cytotoxic effects of the complexes, as it can trigger apoptotic pathways within the cancer cell. nih.govnih.gov

Selectivity Towards Cancer Cells

The therapeutic efficacy of anticancer agents is critically dependent on their ability to selectively target cancer cells while minimizing damage to healthy, non-malignant cells. This selectivity is a key focus in the development of new chemotherapeutic compounds, including coordination complexes derived from this compound. Research has demonstrated that modifying this hydrazide ligand through coordination with metal ions can significantly enhance its cytotoxic potential and, crucially, its selectivity for tumor cells.

A noteworthy example is a ternary copper(II) complex, [Cu(4-fh)(phen)(ClO4)2], where '4-fh' represents this compound and 'phen' is 1,10-phenanthroline. Studies have shown that this specific complex exhibits significant cytotoxic activity against various tumor cell lines. Its selectivity is demonstrated by comparing its effect on cancer cells to its effect on normal cells. This complex was found to be particularly effective, inducing apoptosis (programmed cell death) in the MDA-MB-231 breast cancer cell line. The chelation of the hydrazide with the copper ion and the presence of the phenanthroline co-ligand are believed to be crucial for this enhanced biological activity.

The selectivity of a compound is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells. A higher SI value indicates greater selectivity. While specific SI values for the [Cu(4-fh)(phen)(ClO4)2] complex are part of ongoing research, the principle remains a cornerstone of evaluation. The cytotoxic activity is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxic Activity of Selected Hydrazide Derivatives and Complexes

This table presents IC50 values (in µM) for related compounds, illustrating the methodologies used to assess anticancer activity. Lower values indicate higher potency.

| Compound/Complex | Cell Line (Cancer Type) | IC50 (µM) |

|---|---|---|

| Derivative 7b ¹ | MCF7 (Breast) | Lower than 5-Fluorouracil |

| Derivative 7d ¹ | MCF7 (Breast) | Lower than 5-Fluorouracil |

| Derivative 2b ² | PC3 (Prostate) | 52 |

| Derivative 2c ² | PC3 (Prostate) | 80 |

| Imatinib (Reference) ² | PC3 (Prostate) | 40 |

| Derivative 2c ² | MCF-7 (Breast) | 100 |

| Imatinib (Reference) ² | MCF-7 (Breast) | 98 |

¹Data from a study on 2-(4-Fluoro-phenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) pyridine (B92270) derivatives. ²Data from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

The mechanism of action for such complexes often involves their ability to interact with biological macromolecules like DNA and proteins, potentially leading to the inhibition of critical enzymes or the induction of apoptosis in cancer cells. The presence of the fluorine atom in the this compound ligand can enhance the stability and reactivity of the resulting metal complexes.